molecular formula C12H21N5O2 B13591668 tert-butyl4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

tert-butyl4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Cat. No.: B13591668
M. Wt: 267.33 g/mol
InChI Key: HWWSOHMZIWEUHY-UHFFFAOYSA-N
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Description

Molecular Structure and Key Features The compound tert-butyl4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate (C₁₂H₂₁N₅O₂, molar mass 267.33 g/mol) consists of a piperidine ring substituted at the 4-position with a 5-amino-1H-1,2,4-triazol-3-yl group and protected at the 1-position by a tert-butoxycarbonyl (Boc) group . The Boc group enhances solubility and stability during synthetic processes, while the 5-amino-triazole moiety provides hydrogen-bonding capabilities, making the compound a versatile intermediate in medicinal chemistry and drug discovery .

Tautomerism and Crystallography The 5-amino-1H-1,2,4-triazole ring exhibits tautomerism, where the hydrogen atom can shift between N1 and N2 positions. X-ray crystallographic studies on analogous compounds (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one) confirm that the hydrogen predominantly resides on N1 in the solid state, stabilizing the structure through intramolecular interactions . This tautomeric preference may influence the compound’s reactivity and binding properties.

Properties

IUPAC Name

tert-butyl 4-(3-amino-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-6-4-8(5-7-17)9-14-10(13)16-15-9/h8H,4-7H2,1-3H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWSOHMZIWEUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate generally involves three key stages:

Detailed Preparation Procedures

Formation of the 1,2,4-Triazole Core
  • The 1,2,4-triazole ring is synthesized by cyclization of hydrazine derivatives with cyanamide or amidine compounds. For example, reaction of hydrazine hydrate with nitrile derivatives under microwave irradiation at elevated temperatures (around 120 °C) for short times (15 minutes) yields the triazole intermediate with high efficiency and purity.

  • Microwave-assisted synthesis offers advantages such as reduced reaction time and improved yields compared to conventional heating methods.

Coupling with Piperidine Derivatives
  • The triazole intermediate is coupled with tert-butyl piperidine-1-carboxylate derivatives via nucleophilic substitution or Buchwald–Hartwig amination catalyzed by palladium complexes (e.g., Pd(PPh₃)₄). This step typically proceeds with yields ranging from 58% to 70%.

  • Protection of the piperidine nitrogen with the Boc group prior to coupling prevents side reactions and facilitates purification.

Protection and Final Functionalization
  • The Boc protecting group is introduced by reacting the piperidine nitrogen with tert-butyl chloroformate in the presence of triethylamine at low temperatures (0 °C to room temperature) to form the carbamate ester.

  • The reaction mixture is then purified by standard organic workup procedures including washing with aqueous solutions (e.g., ammonium chloride, sodium bicarbonate), drying over anhydrous sodium sulfate, and concentration under reduced pressure.

  • Final purification is achieved by column chromatography using silica gel and appropriate eluents such as ethyl acetate/methanol mixtures containing triethylamine to ensure high purity of the target compound.

Industrial Scale Considerations

  • Industrial production typically adapts the above routes to continuous flow reactors to ensure reproducibility, scalability, and consistent quality.

  • Reaction parameters such as temperature, solvent choice, and reactant stoichiometry are optimized to maximize yield and minimize by-product formation.

Summary of Key Data and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
1. Triazole ring formation Hydrazine hydrate + nitrile derivative, microwave 120 °C, 15 min ~90 Microwave-assisted synthesis improves yield and time
2. Coupling with piperidine Boc-protected piperidine + triazole intermediate, Pd(PPh₃)₄ catalyst, nucleophilic substitution 58–70 Pd-catalyzed amination enhances coupling efficiency
3. Boc protection tert-butyl chloroformate + triethylamine, 0 °C to rt High Protects amine, improves solubility and stability
Purification Silica gel chromatography, EtOAc/MeOH + 0.25% Et₃N Ensures high purity of final compound

Research Findings and Analytical Characterization

  • The synthesized compound exhibits characteristic spectral data consistent with literature reports, confirming successful synthesis.

  • Characterization techniques include:

  • The compound's purity typically exceeds 95% as verified by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate with structurally related compounds:

Compound Name Molecular Formula Substituents/Modifications Molar Mass (g/mol) Key Features
Target Compound C₁₂H₂₁N₅O₂ 5-amino-1H-1,2,4-triazol-3-yl 267.33 Amino group enables H-bonding; Boc group aids solubility and synthesis
tert-butyl4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate C₁₃H₂₁N₃O₃ 5-methyl-1,2,4-oxadiazol-3-yl 267.32 Oxadiazole ring enhances metabolic stability; methyl group increases lipophilicity
tert-Butyl4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate Not reported 4-methyl-5-(trifluoromethyl)triazole thioether Not reported Trifluoromethyl group improves electronegativity; thioether linker adds conformational flexibility
3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one C₁₀H₁₇N₅O Propan-1-one linker 231.28 Ketone linker introduces rigidity; similar tautomeric behavior observed

Key Comparisons:

Triazole vs. Oxadiazole Derivatives The target compound’s 5-amino-triazole group (pKa ~6–8) is more basic and nucleophilic than the 5-methyl-oxadiazole in the oxadiazole analog . This difference impacts reactivity in coupling reactions and binding to biological targets. Oxadiazoles are more resistant to oxidative metabolism due to their aromatic stability, whereas triazoles may undergo tautomerism or ring-opening under acidic conditions .

Substituent Effects The trifluoromethyl group in the triazole derivative from enhances electronegativity and metabolic stability compared to the amino group in the target compound .

Linker Modifications

  • The propan-1-one linker in ’s compound reduces conformational flexibility compared to the direct attachment in the target, which may affect binding affinity in enzyme inhibition assays .

Research Findings

  • Synthetic Utility: The target compound’s Boc-protected piperidine and amino-triazole groups make it a preferred intermediate for synthesizing kinase inhibitors and antiviral agents, as noted in Enamine Ltd.’s building blocks catalog .
  • Tautomerism in Drug Design: The 5-amino-triazole’s tautomeric behavior (N1 vs. N2 hydrogen placement) can influence binding modes in target proteins, as observed in crystallographic studies of related compounds .
  • Comparative Solubility : The Boc group in the target compound improves aqueous solubility compared to the methyl-oxadiazole derivative, which is more lipophilic .

Notes

  • The evidence highlights the importance of substituent choice (e.g., amino vs. methyl vs. trifluoromethyl) in modulating physicochemical and biological properties.
  • Structural data from X-ray crystallography (e.g., ) are critical for validating tautomeric states and guiding rational drug design.

Biological Activity

tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H23N5O2
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 1788722-27-9

The compound features a piperidine ring substituted with a tert-butyl group and a triazole moiety, which is essential for its biological activity. The presence of the amino group on the triazole enhances its interaction with biological targets.

The biological activity of tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is primarily attributed to its ability to interact with various enzymes and receptors. The triazole ring can form hydrogen bonds with active sites on proteins, potentially leading to enzyme inhibition or modulation of signaling pathways. The lipophilicity provided by the tert-butyl group facilitates cellular uptake.

Antimicrobial Activity

Research has indicated that triazole derivatives possess significant antimicrobial properties. For instance, compounds containing the triazole ring have been shown to exhibit activity against a range of bacteria and fungi. The specific compound may similarly inhibit microbial growth through mechanisms involving disruption of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. Studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The compound's ability to modulate these pathways could make it a candidate for further development in cancer therapy.

GPR119 Agonism

Recent studies have highlighted the role of triazole compounds as agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion. Compounds that activate GPR119 can enhance GLP-1 secretion, which is beneficial in managing type 2 diabetes mellitus (T2DM). Preliminary data suggest that tert-butyl 4-(5-amino-1H-1,2,4-triazol-3-yl)piperidine derivatives could exhibit similar agonistic effects.

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated various triazole derivatives for their antimicrobial efficacy against clinical isolates. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity :
    • In vitro studies demonstrated that certain triazole derivatives induced apoptosis in breast cancer cell lines by activating caspase pathways.
  • GPR119 Agonism :
    • A recent investigation reported several novel GPR119 agonists derived from triazole scaffolds. These compounds showed enhanced binding affinity and efficacy in promoting insulin secretion in preclinical models.

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundsResultsReference
AntimicrobialTriazole derivativesSignificant inhibition of microbial growth
AnticancerVarious triazole analogsInduced apoptosis in cancer cells
GPR119 Agonismtert-butyl triazole derivativesEnhanced GLP-1 secretion

Q & A

Q. Key Data :

  • Yield optimization (60–75%) depends on stoichiometric ratios and reaction time .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm the tert-butyl group (δ 1.4 ppm) and triazole protons (δ 7.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 267.33 for [M+H]⁺) .
  • HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity, with retention times calibrated against standards .

Advanced Tip : Use X-ray crystallography (if crystalline) for absolute stereochemistry determination, as seen in related piperidine-triazole derivatives .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Methodological Answer:

Structural-Activity Relationship (SAR) Analysis :

  • Compare substituent effects (e.g., tert-butyl vs. cyclopropyl groups) on target binding using molecular docking .
  • Validate via in vitro assays (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines) .

Experimental Design :

  • Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, serum concentration) to minimize variability .
  • Use positive controls (e.g., doxorubicin for cytotoxicity) to benchmark results .

Case Study : Conflicting cytotoxicity data may arise from differential solubility in DMSO vs. saline; pre-solubility testing is critical .

Advanced: What strategies optimize piperidine ring functionalization while preserving the tert-butyl carboxylate group?

Methodological Answer:

Protection/Deprotection :

  • Use Boc (tert-butyloxycarbonyl) groups during reactions; cleave with TFA in DCM post-functionalization .

Selective Alkylation :

  • Employ Mitsunobu conditions (DIAD, PPh₃) for stereoselective substitution at the piperidine nitrogen without Boc cleavage .

Microwave-Assisted Synthesis :

  • Reduce reaction time (30 mins vs. 24 hrs) for amide coupling, minimizing tert-butyl group degradation .

Q. Data Insight :

  • Functionalization yields drop by 20–30% without inert gas protection due to tert-butyl oxidation .

Advanced: How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

  • Simulate binding to kinase ATP pockets (e.g., EGFR or CDK2) using AMBER/CHARMM force fields to predict affinity .

QSAR Models :

  • Train models on IC₅₀ data from analogs to prioritize substituents (e.g., electron-withdrawing groups at C5 of triazole) .

ADMET Prediction :

  • Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Validation : Synthesize top 3–5 candidates for in vitro kinase assays (e.g., ADP-Glo™) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats mandatory due to potential irritancy .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., DCM) .
  • Storage : Store at 2–8°C under argon to prevent hydrolysis of the tert-butyl ester .

Q. Emergency Measures :

  • Eye/skin exposure: Rinse with water for 15 mins; seek medical evaluation .

Advanced: How to address low yields in the final coupling step of the synthesis?

Methodological Answer:

Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings; optimize ligand ratios (1:2 Pd:ligand) .

Solvent Effects : Switch from THF to DMF to enhance solubility of triazole intermediates .

Kinetic Monitoring : Use in-situ FTIR to track reaction progress and halt at 85–90% conversion to avoid byproducts .

Q. Troubleshooting Data :

  • Adding molecular sieves (4Å) improves yields by 15% in moisture-sensitive steps .

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